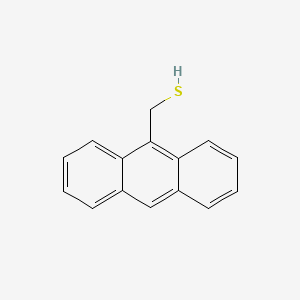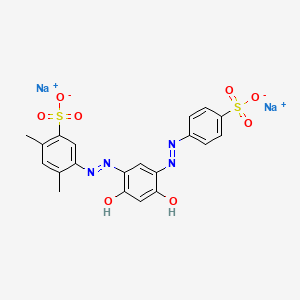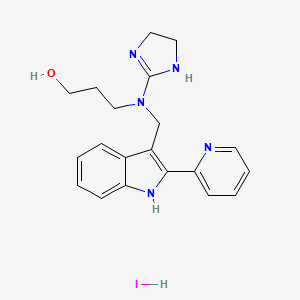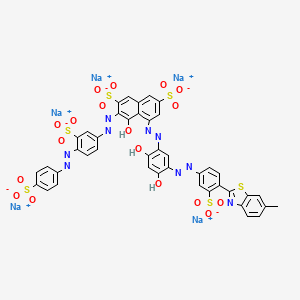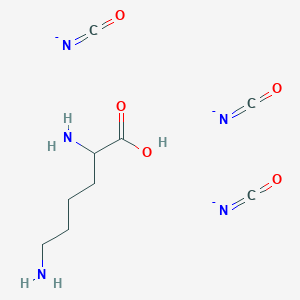![molecular formula C12H16S B14455035 {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene CAS No. 70856-98-3](/img/structure/B14455035.png)
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to the Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation method.
Introduction of the Ethenyl Group: The final step involves the addition of the ethenyl group to the benzene ring, which can be done through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can engage in nucleophilic interactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{2-[(Butan-2-yl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.
{2-[(Butan-2-yl)sulfanyl]propyl}benzene: Contains a propyl group instead of an ethenyl group.
Uniqueness
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is unique due to the presence of both a sulfanyl group and an ethenyl group on the benzene ring
Propiedades
Número CAS |
70856-98-3 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
2-butan-2-ylsulfanylethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clave InChI |
OIKCTJVFXFCOCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


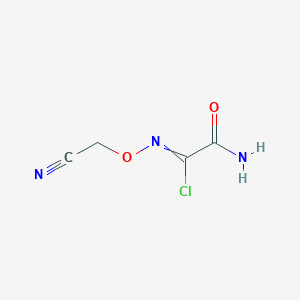

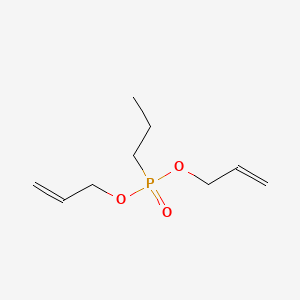
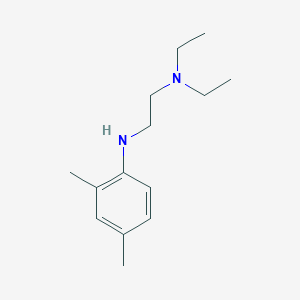
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
